N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative distinguished by its complex substitution pattern. The core scaffold, pyrazolo[1,5-a]pyrimidine, is a bicyclic heterocycle recognized for its versatility in medicinal chemistry, particularly as a kinase inhibitor and antitumor agent . Key structural features of this compound include:
- A 3-cyano group on the tetrahydrobenzothiophene moiety, enhancing electronic interactions with biological targets.
- A 7-trifluoromethyl group on the pyrazolo[1,5-a]pyrimidine core, known to enhance metabolic stability and lipophilicity.
- A 5-phenyl substituent and a carboxamide linkage to the benzothiophene ring, which may facilitate hydrogen bonding with enzymatic active sites.
This compound’s structural complexity positions it as a candidate for targeted cancer therapies, leveraging the pyrazolo[1,5-a]pyrimidine scaffold’s established role in modulating kinase activity .
Properties
IUPAC Name |
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N5OS/c1-26(2,3)16-9-10-17-18(14-31)25(37-21(17)11-16)33-24(36)20-13-23-32-19(15-7-5-4-6-8-15)12-22(27(28,29)30)35(23)34-20/h4-8,12-13,16H,9-11H2,1-3H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUQVCRGXLUUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, analgesic, and other relevant biological activities.
The compound has the following chemical characteristics:
- CAS Number : 548789-65-7
- Molecular Formula : C22H24N4OS
- Molar Mass : 364.5 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the areas of anti-inflammatory and analgesic effects.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been documented in various studies. For instance:
- COX Inhibition : The compound has shown promising results as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. Studies have reported that related compounds exhibit IC50 values ranging from 0.034 to 0.052 μM for COX inhibition, indicating strong anti-inflammatory properties compared to standard drugs like celecoxib .
| Compound | COX Inhibition (IC50 μM) | Selectivity Index |
|---|---|---|
| Target Compound | TBD | TBD |
| Celecoxib | 0.052 | - |
Analgesic Activity
In vivo studies have demonstrated that derivatives of this compound can significantly reduce pain responses in animal models. For example:
- Edema Inhibition : In carrageenan-induced paw edema models, certain derivatives exhibited up to 96% inhibition compared to celecoxib's 82.8% .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Pyrazole Derivatives :
- Toxicology Assessment :
The proposed mechanism involves the inhibition of the COX pathway, leading to decreased prostaglandin synthesis and subsequent reduction in inflammation and pain perception. The trifluoromethyl group is believed to enhance the potency and selectivity of the compound towards COX enzymes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Trifluoromethyl (CF₃) Group : Present in the target compound and others (Table 1), this group is associated with improved metabolic stability and target affinity .
Benzothiophene vs. Simple Aryl Groups : The tetrahydrobenzothiophene moiety in the target compound introduces conformational rigidity and a sulfur atom, which may enhance binding to cysteine-rich kinase domains compared to simpler aryl groups .
Pharmacokinetic Considerations
- Metabolic Stability: The 3-cyano and CF₃ groups are electron-withdrawing, likely reducing oxidative metabolism and extending half-life .
Activity Trends in Analogues
- Substituent Position : Electron-donating groups (e.g., 3,4,5-trimethoxy in Compound 6m) correlate with higher cytotoxicity, while halogens (e.g., 4-fluoro in Compound 6p) balance potency and selectivity .
- Core Modifications : Cyclization of the carboxamide (e.g., in ’s bromo-substituted analogue) can enhance potency by pre-organizing the molecule for target binding .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step cyclization and coupling reactions. For example, pyrazolo[1,5-a]pyrimidine cores are often constructed via cyclocondensation of aminopyrazole derivatives with enaminones or α,β-unsaturated ketones under reflux in solvents like ethanol or pyridine . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Reflux at 80–100°C for 5–6 hours enhances yield .
- Catalyst use : Acidic conditions (e.g., HCl) or sodium acetate can accelerate cyclization .
Post-synthesis, purification via recrystallization (ethanol or DMF/water mixtures) is critical .
Basic: What spectroscopic and analytical methods are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2,220 cm⁻¹, C=O at ~1,720 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, trifluoromethyl carbons at δ ~120 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., M⁺ peaks matching calculated m/z) .
- Elemental analysis : Ensures C, H, N content aligns with theoretical values (e.g., ±0.3% deviation) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
Discrepancies often arise from variations in:
- Stoichiometry : Excess enaminone (1.2 eq.) improves cyclization efficiency .
- Reaction time : Extended reflux (e.g., 12 hours vs. 6 hours) may reduce byproducts .
- Workup protocols : Neutralization with dilute HCl vs. acetic acid affects crystallization purity .
Comparative studies using controlled parameters (solvent, temp, stoichiometry) are recommended to identify optimal conditions.
Advanced: What computational strategies predict the compound’s bioactivity and guide analog design?
Methodological Answer:
- Molecular docking : Models interactions with enzyme active sites (e.g., kinase binding pockets) using software like AutoDock Vina .
- QSAR studies : Correlates substituent effects (e.g., electron-withdrawing CF₃) with inhibitory potency .
- DFT calculations : Evaluates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity .
Validated models should cross-reference experimental IC₅₀ data from enzyme assays .
Advanced: How to design analogs for structure-activity relationship (SAR) studies targeting enzyme inhibition?
Methodological Answer:
- Core modifications : Replace pyrimidine with pyridine to assess ring size impact .
- Substituent variation : Substitute tert-butyl with cyclopropyl to test steric effects .
- Functional group swaps : Replace trifluoromethyl with nitro or cyano to alter electron density .
Synthetic routes for analogs should follow modular strategies (e.g., Suzuki coupling for aryl groups) .
Basic: What structural features of this compound influence its biological activity?
Methodological Answer:
Critical features include:
- Pyrazolo[1,5-a]pyrimidine core : Provides planar rigidity for target binding .
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability .
- tert-Butyl moiety : Increases steric bulk to improve selectivity for hydrophobic enzyme pockets .
- Carboxamide linker : Facilitates hydrogen bonding with active-site residues .
Advanced: What methodologies elucidate the compound’s mechanism of enzyme inhibition?
Methodological Answer:
- Kinetic assays : Measure inhibition constants (Kᵢ) using varying substrate concentrations .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- Mutagenesis studies : Identify critical residues in the enzyme’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
